9-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
9-[(FURAN-2-YL)METHYL]-4-(4-METHOXYPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound featuring a chromeno[8,7-e][1,3]oxazin-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(FURAN-2-YL)METHYL]-4-(4-METHOXYPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE typically involves multi-step organic reactions. One common approach is the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino)butanoic acid . This reaction is initiated by potassium hydride, leading to the formation of the desired compound through an imine–imine rearrangement.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient catalysts and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-[(FURAN-2-YL)METHYL]-4-(4-METHOXYPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to modify the chromeno[8,7-e][1,3]oxazin-2-one core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and methoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the chromeno[8,7-e][1,3]oxazin-2-one core can produce dihydro derivatives.
Scientific Research Applications
9-[(FURAN-2-YL)METHYL]-4-(4-METHOXYPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-[(FURAN-2-YL)METHYL]-4-(4-METHOXYPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are still ongoing, but preliminary research suggests involvement in oxidative stress and apoptosis pathways.
Comparison with Similar Compounds
Similar Compounds
- 9-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
- Functionalized β-lactams based on (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine
Uniqueness
Compared to similar compounds, 9-[(FURAN-2-YL)METHYL]-4-(4-METHOXYPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE stands out due to its specific substitution pattern and the presence of both furan and methoxyphenyl groups
Properties
Molecular Formula |
C23H19NO5 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
9-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C23H19NO5/c1-26-16-6-4-15(5-7-16)19-11-22(25)29-23-18(19)8-9-21-20(23)13-24(14-28-21)12-17-3-2-10-27-17/h2-11H,12-14H2,1H3 |
InChI Key |
DYJKQUREVOIPHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC4=C3CN(CO4)CC5=CC=CO5 |
Origin of Product |
United States |
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